4-(trans-4-Ethylcyclohexyl)phenol chemical properties and structure
4-(trans-4-Ethylcyclohexyl)phenol chemical properties and structure
An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-(trans-4-Ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and specialty polymers. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Chemical Identity and Properties
4-(trans-4-Ethylcyclohexyl)phenol is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenol group attached to a trans-4-ethylcyclohexyl ring. This unique molecular arrangement imparts desirable properties for applications in high-performance liquid crystal displays and advanced polymer formulations.[1][3]
Table 1: Physicochemical Properties of 4-(trans-4-Ethylcyclohexyl)phenol
| Property | Value | Source |
| CAS Number | 89100-78-7 | [1] |
| Molecular Formula | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 80-85 °C | [1] |
| Boiling Point | 324.5 ± 21.0 °C (Predicted) | |
| Density | 0.988 g/cm³ (Predicted) | |
| Solubility | Soluble in various organic solvents | [1] |
Chemical Structure
The chemical structure of 4-(trans-4-Ethylcyclohexyl)phenol is characterized by a phenol ring substituted at the para position with a trans-4-ethylcyclohexyl group. The trans configuration of the cyclohexyl ring is crucial for achieving the desired molecular alignment and thermal stability in liquid crystal applications.[1]
Caption: Chemical structure of 4-(trans-4-Ethylcyclohexyl)phenol.
Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 4-(trans-4-Ethylcyclohexyl)phenol.
Detailed Methodologies (Hypothetical):
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Synthesis of (trans-4-ethylcyclohexyl)formyl chloride: (trans-4-ethylcyclohexyl)formic acid is reacted with thionyl chloride to yield the corresponding acid chloride.
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Grignard Reaction: The prepared (trans-4-ethylcyclohexyl)formyl chloride is reacted with the Grignard reagent of 4-methoxybenzyl chloride at low temperatures (-30 to -70 °C) to produce 2-(4-methoxyphenyl)-1-(trans-4-ethylcyclohexyl)ethanone.[4]
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Huang-Minlon Reduction: The ketone intermediate undergoes a Huang-Minlon reduction to yield 4-[2-(trans-4-ethylcyclohexyl)ethyl]anisole.
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Demethylation: The final step involves the demethylation of the anisole derivative using hydrobromic acid in acetic acid to obtain 4-(trans-4-Ethylcyclohexyl)phenol.[4]
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 4-(trans-4-Ethylcyclohexyl)phenol is not available in the reviewed literature. However, data for the closely related compound, 4-[2-(trans-4-ethylcyclohexyl)ethyl]phenol, provides an indication of the expected spectral features.[4]
Expected Spectroscopic Characteristics:
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¹H NMR: Signals corresponding to the aromatic protons of the phenol ring, the protons of the ethyl group, and the protons of the cyclohexyl ring are expected. The aromatic protons would likely appear as doublets in the range of δ 6.5-7.5 ppm. The methylene and methyl protons of the ethyl group would appear as a quartet and a triplet, respectively. The cyclohexyl protons would present as a complex multiplet.
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¹³C NMR: Resonances for the aromatic carbons (one bearing the hydroxyl group and one attached to the cyclohexyl ring), the carbons of the ethyl group, and the carbons of the cyclohexyl ring would be anticipated.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (204.31).
Applications and Role in Synthesis
The primary application of 4-(trans-4-Ethylcyclohexyl)phenol is as a key building block in the synthesis of liquid crystal materials for displays.[1] Its rigid core and flexible alkyl chain contribute to the formation of stable liquid crystalline phases with desirable electro-optical properties. It is also utilized as a monomer or additive in the production of specialty polymers to enhance their thermal stability and mechanical properties.[3][5] While its use as a pharmaceutical intermediate is cited, specific biological targets or signaling pathways have not been identified in the available literature.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
